molecular formula C18H19N3O2 B11358177 5-ethoxy-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B11358177
M. Wt: 309.4 g/mol
InChI Key: UREZPPFPUMHLHI-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole class of compounds Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent steps involve functional group modifications to introduce the ethoxy, methyl, and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1-methyl-N-[(pyridin-3-yl)methyl]-1H-indole-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethoxy group, a methyl group, and a carboxamide group attached to the indole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-3-23-15-6-7-16-14(9-15)10-17(21(16)2)18(22)20-12-13-5-4-8-19-11-13/h4-11H,3,12H2,1-2H3,(H,20,22)

InChI Key

UREZPPFPUMHLHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CN=CC=C3)C

Origin of Product

United States

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